Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride
Description
Methyl cis-4-hydroxypyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a hydroxyl group at the 4-position, a methyl ester at the 3-position, and a hydrochloride salt. Its stereochemistry (cis configuration) and functional groups influence its physicochemical properties, such as solubility, polarity, and reactivity, which are critical for biological activity and pharmacokinetics .
Properties
IUPAC Name |
methyl (3R,4R)-4-hydroxypyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)4-2-7-3-5(4)8;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAHCUBPMSCWSB-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@@H]1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Alkylation of Hydroxyproline Derivatives
A common route begins with methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate, a derivative of trans-4-hydroxy-L-proline. Alkylation of the hydroxyl group at the 4-position is critical but challenging due to epimerization risks. Early attempts to O-alkylate hydroxyproline methyl ester directly resulted in significant (2R,4R) byproduct formation, attributed to base-induced deprotonation at the α-carbon. To mitigate this, a two-step protocol was developed:
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Saponification : Hydrolysis of the methyl ester to the carboxylic acid (84% yield).
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Alkylation : Reaction with alkyl halides under mild basic conditions (83% yield after purification).
This approach preserves the (2S,4R) configuration, crucial for downstream applications.
Industrial-Scale Optimization
Avoiding Chromatography
Chromatographic purification remains a bottleneck in large-scale synthesis. Patent CA2568836C addresses this by employing a telescoped process where intermediates are carried forward without isolation. For example, the hydrolysis of a racemic pyrrolidinone ester generates a carboxylic acid, which is directly extracted into an aqueous phase, leaving the unreacted enantiomer in the organic phase for reuse. This reduces solvent waste and improves throughput.
Protecting Group Strategies
Protecting groups play a vital role in preventing undesired side reactions. The benzyloxycarbonyl (Cbz) group is frequently used to protect the pyrrolidine nitrogen during hydroxylation or carboxylation steps. Subsequent deprotection via hydrogenolysis or acidic hydrolysis proceeds in high yield (>90%) without racemization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl cis-4-oxopyrrolidine-3-carboxylate.
Reduction: Formation of methyl cis-4-hydroxypyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Research
Methyl cis-4-hydroxypyrrolidine-3-carboxylate hydrochloride has been investigated for its role in enhancing the efficacy of cancer treatments. Studies have shown that derivatives of this compound can act as inhibitors of PD-L1, a protein that plays a crucial role in immune evasion by tumors. For instance, a study demonstrated that specific analogs could disrupt PD-1/PD-L1 binding, thereby potentially enhancing anti-tumor immunity .
1.2 Neurological Disorders
Research indicates that compounds related to this compound may exhibit neuroprotective effects. In animal models, these compounds have been shown to modulate neurotransmitter levels and improve cognitive functions, suggesting potential applications in treating neurodegenerative diseases .
Synthetic Methodologies
2.1 Synthesis of Derivatives
The synthesis of this compound involves several steps that can lead to various derivatives with enhanced biological activities. For example, the use of triethylamine and DMAP in the synthesis process has been documented to yield high purity and yield . The compound serves as an intermediate in the synthesis of more complex molecules, including those targeting cancer pathways.
2.2 Radiofluorination Techniques
Recent advancements have utilized this compound as a precursor in automated radiosynthesis for imaging studies using positron emission tomography (PET). This application is particularly valuable in oncology for tracking tumor metabolism and response to therapies .
Biological Evaluations
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound can enhance the expression of PD-L1 on various cell lines when treated with interferon-gamma (IFN-γ). This property suggests its utility in understanding immune responses in cancer therapy .
3.2 Animal Models
Animal studies have shown that administration of this compound can lead to significant reductions in right ventricular systolic pressure (RVSP) in models of pulmonary hypertension when combined with hypoxia treatment protocols. This indicates its potential therapeutic role in cardiovascular diseases .
Case Studies
Mechanism of Action
The mechanism of action of Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound is compared below with four structurally related pyrrolidine derivatives (Table 1). Key differences include substituent types, positions, and functional groups:
Table 1: Structural Comparison of Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride and Analogs
Physicochemical and Reactivity Insights
- Ester vs. Carboxylic Acid : The methyl ester group in the target compound increases lipophilicity compared to the carboxylic acid in (3S,4S)-4-methylpyrrolidine-3-carboxylic acid HCl. However, esters are prone to hydrolysis under acidic/basic conditions, whereas carboxylic acids exhibit higher acidity (pKa ~2–3) .
- Hydroxyl Position : The hydroxyl group at position 4 in the target compound versus position 3 in cis-4-methylpyrrolidin-3-ol HCl may influence hydrogen-bonding patterns and solubility.
Biological Activity
Methyl cis-4-hydroxypyrrolidine-3-carboxylate hydrochloride, also known as Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound has the molecular formula and a molecular weight of 179.62 g/mol. The compound features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylate group at the 3-position, contributing to its unique biological properties.
Research indicates that this compound may influence various biological pathways, particularly those related to immune modulation and cellular metabolism. One study highlighted its role in enhancing PD-L1 expression in response to interferon-gamma (IFN-γ), suggesting that it may have applications in cancer immunotherapy by modulating immune checkpoint pathways .
Biological Activity
The biological activities of this compound can be summarized as follows:
- Immune Modulation : It has been shown to enhance PD-L1 expression in myeloid and cancer cell types, potentially contributing to immune evasion in tumors. This effect is mediated through metabolic pathways involving hydroxyproline metabolism, which regulates PD-L1 expression levels .
- Cytotoxicity : The compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in cancer treatment regimes where modulation of the immune response is critical .
Case Studies
Several studies have examined the effects of this compound on various cell lines:
- Study on THP-1 Cells : In THP-1 cells stimulated with IFN-γ, treatment with hydroxyproline (a related compound) significantly increased PD-L1 surface expression without inducing cytotoxic effects at concentrations below 40 mM. This suggests that this compound could similarly enhance PD-L1 expression while maintaining cell viability .
- In Vivo Studies : Future studies are planned to assess the in vivo efficacy of this compound using animal models inoculated with human tumor cell lines. These studies will help elucidate its pharmacokinetics and potential therapeutic windows .
Research Findings
A summary of key findings from recent research includes:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride with high stereochemical purity?
- Methodological Answer :
- Step 1 : Start with a pyrrolidine precursor, such as 4-hydroxypyrrolidine-3-carboxylic acid. Protect the hydroxyl and carboxyl groups using tert-butyldimethylsilyl (TBDMS) or benzyl esters to prevent side reactions .
- Step 2 : Methylate the carboxyl group using methyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.
- Step 3 : Deprotect the hydroxyl group under mild acidic conditions (e.g., HCl in dioxane) to avoid racemization.
- Step 4 : Purify the product via recrystallization or chiral HPLC to ensure stereochemical integrity. Validate enantiomeric excess using polarimetry or NMR with chiral shift reagents .
Q. How can the structural conformation of Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include hydrogen bonding between the hydroxyl group and chloride ion, and the dihedral angle between the pyrrolidine ring and ester group .
- NMR Analysis : Assign cis stereochemistry using NOESY correlations (e.g., proximity of the hydroxyl proton to the methyl ester group).
- Computational Validation : Compare experimental data with density functional theory (DFT)-optimized structures .
Q. What analytical techniques are suitable for assessing the purity of this compound in pharmaceutical research?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Detect impurities at 210 nm, focusing on residual starting materials or diastereomers .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 192.1) and absence of adducts.
- Karl Fischer Titration : Quantify residual water content, critical for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound, such as conflicting receptor-binding affinities?
- Methodological Answer :
- Assay Validation : Ensure consistent buffer conditions (e.g., pH, ionic strength) across experiments, as protonation states affect binding .
- Control Experiments : Compare results with known agonists/antagonists (e.g., NMDA receptor ligands) to rule assay artifacts .
- Structural Dynamics : Perform molecular dynamics simulations to assess conformational flexibility impacting receptor interactions .
Q. What challenges arise in crystallizing Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride, and how can they be mitigated?
- Methodological Answer :
- Challenge : Hygroscopicity of the hydrochloride salt complicates crystal growth.
- Solution : Use anti-solvent vapor diffusion with anhydrous ethanol. Maintain a dry nitrogen atmosphere during crystal mounting .
- Alternative : Co-crystallize with crown ethers to stabilize the chloride ion .
Q. How can researchers optimize the compound’s stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- pH Adjustment : Prepare stock solutions in pH 4.0 citrate buffer to minimize ester hydrolysis.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
- Stability Monitoring : Use LC-MS to track degradation products (e.g., free carboxylic acid) over time .
Q. What strategies are effective for analyzing metabolic pathways of this compound in preclinical models?
- Methodological Answer :
- Isotope Labeling : Synthesize a ¹³C-labeled analog to trace metabolites via LC-MS/MS.
- Microsomal Assays : Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at C4).
- CYP Inhibition Studies : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
